1,3-Dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione 1,3-Dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 516455-47-3
VCID: VC0432118
InChI: InChI=1S/C12H19N5O2/c1-7(2)5-6-13-11-14-8-9(15-11)16(3)12(19)17(4)10(8)18/h7H,5-6H2,1-4H3,(H2,13,14,15)
SMILES: CC(C)CCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
Molecular Formula: C12H19N5O2
Molecular Weight: 265.31g/mol

1,3-Dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 516455-47-3

Main Products

VCID: VC0432118

Molecular Formula: C12H19N5O2

Molecular Weight: 265.31g/mol

1,3-Dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione - 516455-47-3

CAS No. 516455-47-3
Product Name 1,3-Dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula C12H19N5O2
Molecular Weight 265.31g/mol
IUPAC Name 1,3-dimethyl-8-(3-methylbutylamino)-7H-purine-2,6-dione
Standard InChI InChI=1S/C12H19N5O2/c1-7(2)5-6-13-11-14-8-9(15-11)16(3)12(19)17(4)10(8)18/h7H,5-6H2,1-4H3,(H2,13,14,15)
Standard InChIKey SPJHLQIJYURRSL-UHFFFAOYSA-N
SMILES CC(C)CCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
Canonical SMILES CC(C)CCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
PubChem Compound 899599
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator